2,4-Dimethyl-3-fluoro-bromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

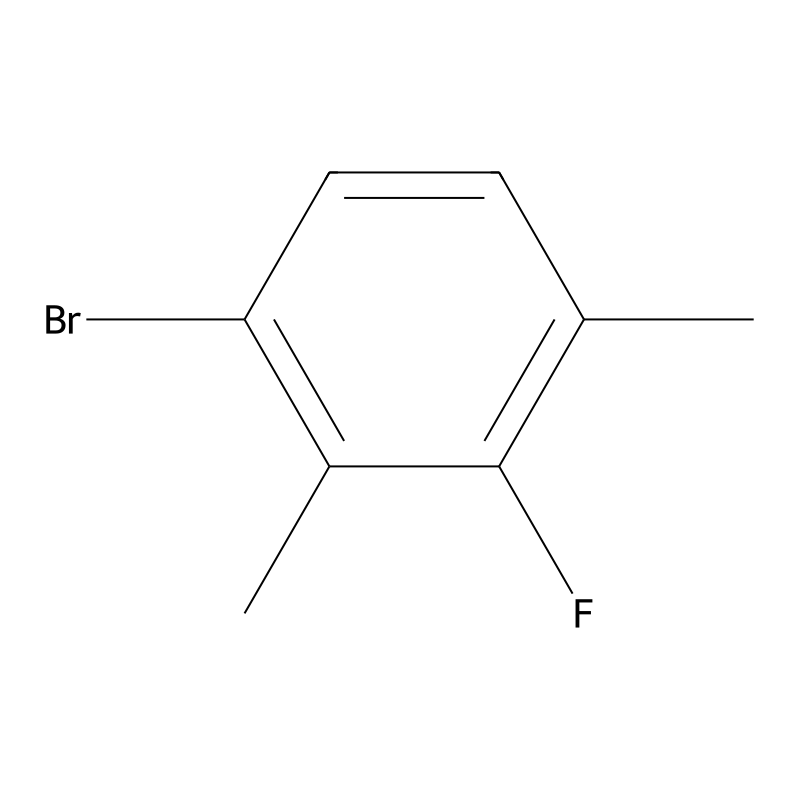

2,4-Dimethyl-3-fluoro-bromobenzene is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring that is also substituted with two methyl groups. Its molecular formula is and it has a molecular weight of approximately 203.05 g/mol. The compound's structure features a bromine atom at the meta position relative to the fluorine atom, and two methyl groups at the 2 and 4 positions on the aromatic ring, which influences its chemical reactivity and physical properties.

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 2,4-Dimethyl-3-fluoro-bromobenzene, each differing slightly in their substituent groups:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,4-Dimethyl-3-fluorotoluene | Lacks the bromine atom | Less reactive in nucleophilic substitution reactions |

| 2,4-Dimethyl-3-bromotoluene | Lacks the fluorine atom | Affects reactivity and selectivity in electrophilic aromatic substitution |

| 2,4-Dimethyl-3-fluorobenzene | Lacks both bromine and methyl groups | Different chemical properties and reactivity |

The uniqueness of 2,4-Dimethyl-3-fluoro-bromobenzene lies in its combination of electron-donating (methyl) and electron-withdrawing (fluorine) groups, providing a balanced reactivity profile that makes it versatile for various

The synthesis of 2,4-Dimethyl-3-fluoro-bromobenzene can be achieved through several methods:

- Bromination of 2,4-Dimethyl-3-Fluorotoluene: A common method involves brominating 2,4-dimethyl-3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is typically conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

- Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors, allowing precise control over reaction parameters to optimize yield and purity. Environmentally friendly catalysts and solvents are often prioritized to minimize environmental impact .

2,4-Dimethyl-3-fluoro-bromobenzene has various applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

- Biology: The compound is used in developing fluorescent probes for biological imaging.

- Medicine: It is explored for potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry: Employed in producing specialty chemicals and materials with unique properties .